3-acetyl-8-bromoquinolin-4(1H)-one
Description
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
3-acetyl-8-bromo-1H-quinolin-4-one |
InChI |
InChI=1S/C11H8BrNO2/c1-6(14)8-5-13-10-7(11(8)15)3-2-4-9(10)12/h2-5H,1H3,(H,13,15) |
InChI Key |
BKQGVMZPMLEHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C(C1=O)C=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Spectral Properties
Key Analogues :
4-Hydroxy-6-methoxy-3-propylquinolin-2(1H)-one (4C): Substitutions at positions 3 (propyl) and 6 (methoxy) result in distinct NMR shifts compared to 3-acetyl-8-bromoquinolin-4(1H)-one. The propyl group (electron-donating) at position 3 causes upfield shifts in neighboring protons, while bromine (electron-withdrawing) in the target compound deshields protons at position 7 and 9 .
3-Ethyl-8-methoxy-4-(glucopyranosyloxy)quinolin-2(1H)-one: The glucopyranosyloxy group at position 4 increases steric bulk and solubility, contrasting with the acetyl group in the target compound. Methoxy at position 8 (electron-donating) vs. bromine (electron-withdrawing) alters π-electron density, reflected in divergent ¹³C NMR signals for C8 (~55 ppm for methoxy vs. ~110 ppm for bromine) .
Table 1: Comparative ¹H/¹³C NMR Shifts of Key Positions
*Hypothesized data based on substituent trends; bromine induces deshielding at H-7 (~7.82 ppm) compared to methoxy (~6.75 ppm).
Preparation Methods
Procedure:
-
Reactant Preparation : 2-(((2-Bromophenyl)amino)methylene)-3-oxobutanoic acid is suspended in Dowtherm.
-
Reaction Conditions : The mixture is heated to 200°C under inert atmosphere for 4–6 hours.
-
Workup : After cooling, the product is filtered and washed with methanol to yield 3-acetyl-8-bromoquinolin-4(1H)-one.
Yield : 75%.
Key Advantages : High yield and simplicity.
Bromination of 3-Acetylquinolin-4(1H)-one
Bromination of a preformed quinoline scaffold is a common approach.
Procedure:
-
Starting Material : 3-Acetylquinolin-4(1H)-one is dissolved in acetic acid or DMF.
-
Brominating Agent : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) is added.
-
Reaction Conditions : Stirring at 60–80°C for 4–12 hours.
-
Workup : The product is precipitated by dilution with ice water and purified via recrystallization.
Bromination Agents Comparison
| Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | DMF | 80 | 82 |
| Br₂ | Acetic Acid | 60 | 75 |
Multi-Component Domino Reactions
A one-pot synthesis using triethyl orthoformate, dicarbonyl compounds, and aryl amines under solvent-free conditions has been reported.
Procedure:
-
Reactants : Ethyl benzoylacetate (dicarbonyl), triethyl orthoformate (C1 source), and 2-bromoaniline.
-
Reaction Conditions : Heating at 130°C for 24 hours under solvent-free conditions.
-
Cyclization : Diphenyl ether is added, and the mixture is refluxed (0.75 hours).
-
Workup : Purification via chromatography or recrystallization.
Yield : 68–76%.
Key Advantages : Avoids isolation of intermediates, reducing steps.
Characterization Data
Spectroscopic Properties
-
1H NMR (DMSO-d₆) : δ 11.76 (s, 1H, NH), 8.19–8.14 (m, 2H), 7.75–7.45 (m, 4H), 2.65 (s, 3H, COCH₃).
-
13C NMR : δ 194.2 (C=O), 174.4 (quinolone C=O), 144.2–112.3 (aromatic carbons), 26.9 (COCH₃).
-
IR (KBr) : 3445 cm⁻¹ (N-H), 1646 cm⁻¹ (C=O), 1523 cm⁻¹ (C-Br).
Critical Analysis of Methods
Industrial-Scale Considerations
Q & A
Q. What strategies are recommended for designing SAR studies on this compound derivatives?
- Basic : Synthesize analogs with variations at the 3-acetyl or 8-bromo positions (e.g., 3-methyl or 8-chloro derivatives ). Assess bioactivity (e.g., enzyme inhibition) and correlate with logP values to evaluate lipophilicity effects.
- Advanced : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., SIRT1 inhibitors ). Validate with isothermal titration calorimetry (ITC) to measure binding affinities.
Data Validation and Reproducibility
Q. How should researchers address batch-to-batch variability in spectroscopic data?
- Standardize purification protocols (e.g., gradient elution in HPLC). For NMR, use internal standards (e.g., TMS) and control solvent purity. Archive raw diffraction data (e.g., .cif files) for peer validation .
Q. What steps ensure reproducibility in crystallographic studies of halogenated quinolines?
- Optimize crystal growth via vapor diffusion (e.g., methanol/water mixtures). For bromine-containing compounds, ensure adequate absorption correction during data processing in SHELXL. Report Flack parameters to confirm absolute configuration .
VI. Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
